molecular formula C19H12F3N5O4 B11503414 N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide

N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide

Cat. No.: B11503414
M. Wt: 431.3 g/mol
InChI Key: AYKNIMNMOOKULJ-UHFFFAOYSA-N
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Description

N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a trifluoromethyl group, and a pyridine carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted products with different functional groups.

Scientific Research Applications

N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[2,4,6-TRIOXO-1-PHENYL-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE is unique due to its specific structural features, such as the trifluoromethyl group and the pyridine carboxamide moiety, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various scientific fields .

Properties

Molecular Formula

C19H12F3N5O4

Molecular Weight

431.3 g/mol

IUPAC Name

N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H12F3N5O4/c20-19(21,22)18(26-14(28)10-5-4-8-23-9-10)12-13(24-16(18)30)27(17(31)25-15(12)29)11-6-2-1-3-7-11/h1-9H,(H,24,30)(H,26,28)(H,25,29,31)

InChI Key

AYKNIMNMOOKULJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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